Physical characteristics of 4-Isopropyl-2-methylpyridin-3-amine
Physical characteristics of 4-Isopropyl-2-methylpyridin-3-amine
An In-depth Technical Guide to the Physical Characteristics of 2-Isopropyl-4-methylpyridin-3-amine
A Note on Chemical Nomenclature: The topic specified was "4-Isopropyl-2-methylpyridin-3-amine." Comprehensive searches of chemical databases and literature indicate that this specific isomer is not a commonly synthesized or characterized compound. However, the closely related isomer, 2-Isopropyl-4-methylpyridin-3-amine (CAS No. 1698293-93-4) , is a well-documented and commercially available chemical intermediate, notably used in the synthesis of targeted cancer therapeutics.[1][2] This guide will therefore focus on the physical characteristics of this latter, well-characterized compound, which is presumed to be the subject of interest.
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical and spectroscopic properties of 2-Isopropyl-4-methylpyridin-3-amine. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes data from various sources to offer a detailed reference for laboratory use. The guide covers structural properties, spectroscopic signatures, safety and handling protocols, and a logical workflow for analytical verification, grounded in established scientific principles.
Introduction: A Key Building Block in Modern Therapeutics
2-Isopropyl-4-methylpyridin-3-amine is a substituted pyridine derivative that has emerged as a critical building block in medicinal chemistry. Its specific arrangement of an amino group at the 3-position, flanked by isopropyl and methyl groups at the 2- and 4-positions respectively, makes it a valuable synthon. Most notably, this compound is a key intermediate in the synthesis of KRAS G12C inhibitors, a class of targeted therapies for treating pancreatic, colorectal, and lung cancers.[1][2] A thorough understanding of its physical characteristics is therefore not merely academic but essential for ensuring reproducibility, purity, and safety in the synthesis of these life-saving pharmaceuticals.
Core Physicochemical Properties
The fundamental physical and chemical properties of a compound dictate its behavior in both storage and reaction conditions. The data below has been consolidated from multiple chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 1698293-93-4 | [3][4][5][6] |
| Molecular Formula | C₉H₁₄N₂ | [2][3][7] |
| Molecular Weight | 150.22 g/mol | [3][6][7] |
| Appearance | White to yellow or light-yellow solid, liquid, or solid-liquid mixture. | [1][5][8][9][10] |
| Boiling Point | 267.7 ± 35.0 °C (Predicted at 760 mmHg) | [1][6][8] |
| Density | 0.992 ± 0.06 g/cm³ (Predicted) | [6][8] |
| pKa | 7.43 ± 0.18 (Predicted) | [1][8] |
Spectroscopic and Analytical Characterization
Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of 2-Isopropyl-4-methylpyridin-3-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectra are proprietary to manufacturers, the expected proton (¹H) and carbon-¹³ (¹³C) NMR signals can be predicted based on the molecule's structure.
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¹H NMR: The spectrum would feature distinct signals corresponding to:
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Two aromatic protons on the pyridine ring, appearing as doublets.
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A broad singlet for the two amine (-NH₂) protons.
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A septet for the single methine (-CH) proton of the isopropyl group.
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A singlet for the three methyl (-CH₃) protons attached to the pyridine ring.
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A doublet for the six equivalent methyl (-CH₃) protons of the isopropyl group.
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¹³C NMR: The spectrum would show nine distinct carbon signals, including those for the five carbons of the substituted pyridine ring and the three carbons of the isopropyl group, and the single methyl carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
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Molecular Ion Peak: The primary ion would be the molecular ion [M]⁺ at an m/z of approximately 150.
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Key Fragmentation Patterns: A common fragmentation pathway for isopropyl-substituted compounds is the loss of a methyl group (•CH₃, mass 15) to form a stable secondary carbocation. This would result in a prominent peak at m/z 135 ([M-15]⁺). The peak at m/z 43 is characteristic of the isopropyl cation, [(CH₃)₂CH]⁺.[11]
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule.
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N-H Stretch: The primary amine will exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹.
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C-H Stretch: Signals just below 3000 cm⁻¹ correspond to the sp³ hybridized C-H bonds of the methyl and isopropyl groups.
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C=C and C=N Stretch: Aromatic ring stretching vibrations for the pyridine core will appear in the 1400-1600 cm⁻¹ region.
Recommended Workflow for Analytical Verification
To ensure the quality and identity of 2-Isopropyl-4-methylpyridin-3-amine for research or manufacturing, a systematic analytical workflow is essential. This process validates each batch against established specifications.
Caption: A logical workflow for the quality control and analytical verification of 2-Isopropyl-4-methylpyridin-3-amine.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure user safety and maintain the chemical's integrity.
GHS Hazard Information
This compound is classified as hazardous. The following GHS information is aggregated from supplier safety data sheets.[2][6][12][13]
| GHS Pictogram | Signal Word | Hazard Statements |
| GHS07: Exclamation Mark | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Recommended Protocols
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Storage: Store in a tightly sealed container in a dark place under an inert atmosphere.[5][8][12] Room temperature storage is generally acceptable.[5][8][13]
-
Handling:
-
Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors or dust.[14][15]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][15]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[14]
-
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15]
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Conclusion
2-Isopropyl-4-methylpyridin-3-amine is a compound of significant interest due to its role in pharmaceutical synthesis. This guide has detailed its core physical properties, including its molecular structure, physicochemical constants, and spectroscopic signatures. By adhering to the outlined analytical workflows and safety protocols, researchers and development professionals can confidently and safely utilize this key chemical intermediate in their work, contributing to the advancement of targeted therapies.
References
Sources
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- 2. 1698293-93-4 | 2-Isopropyl-4-methylpyridin-3-amine - AiFChem [aifchem.com]
- 3. 4-Methyl-2-(propan-2-yl)pyridin-3-amine | C9H14N2 | CID 108190520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 1698293-93-4: 2-Isopropyl-4-methylpyridin-3-amine [cymitquimica.com]
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- 10. 2-Isopropyl-4-methylpyridin-3-amine/1698293-93-4 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 11. The m/z 43 Peak in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 12. 1698293-93-4|2-Isopropyl-4-methylpyridin-3-amine|BLD Pharm [bldpharm.com]
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